molecular formula C33H50N4OS2 B1628051 Chloride ionophore IV CAS No. 187404-67-7

Chloride ionophore IV

Cat. No. B1628051
CAS RN: 187404-67-7
M. Wt: 582.9 g/mol
InChI Key: GYGZJHGSLBVTPV-UHFFFAOYSA-N
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Description

Chloride ionophore IV (CIIV) is a type of ionophore that is used to transport chloride ions across cell membranes. It is a synthetic compound that has been developed to enable the study of chloride ion transport in a variety of experimental systems. CIIV has been used in a number of biochemical and physiological studies, and has been found to be an effective tool for studying the role of chloride ions in cellular processes.

Scientific Research Applications

1. Anion-Selective Polymeric Membrane Electrodes

Zirconium(IV)-porphyrins, a type of ionophore, have been explored for their potential in creating anion-selective polymeric membrane electrodes. These electrodes, particularly those using Zr(IV)-octaethylporphyrin (OEP) dichloride and Zr(IV)-tetraphenylporphyrin (TPP) dichloride, show enhanced potentiometric selectivity towards fluoride over other anions like chloride (Malinowska, Górski, & Meyerhoff, 2002).

2. Chloride Sensitive ISFETs for Medical Applications

Investigations into chloride ion-sensitive ISFETs (Ion-Selective Field-Effect Transistors) have been conducted for potential medical applications. These studies utilized different ionophores, including traditional ion-exchangers like TDMACl, to determine chloride ions in solutions akin to whole blood and serum (Bratov, Abramova, & Domínguez, 2004).

3. In Vitro Activation of Unfertilized Human Oocytes

The calcium ionophore A23187 and strontium chloride have been utilized for activating three-day-old human unfertilized oocytes after in vitro fertilization or intracytoplasmic sperm injection, leading to their development into blastocysts. This showcases the potential of ionophores in reproductive medicine and embryological research (Liu et al., 2014).

4. Optode Membranes for Anion Sensing

Innovative poly(vinyl chloride) membrane electrodes, utilizing Sn(IV) complex ionophores, have shown high selectivity for anions such as salicylate. This is significant for clinical medical analysis and highlights the role of ionophores in developing precise, selective sensors for various anions (Xu, Yuan, Chai, & Wang, 2005).

5. Phthalate-Selective Electrodes Using Tin(IV) Porphyrins

Tin(IV) porphyrins derivatives have been employed as ionophores in the preparation of phthalate-selective electrodes. The research indicates the importance of ionophore structure and membrane composition in determining the response and selectivity of such electrodes (Santos, Araújo, Couto, & Montenegro, 2005).

Mechanism of Action

Target of Action

Chloride Ionophore IV, also known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene , is a thiourea type hydrogen bonding-based receptor . Its primary target is the chloride ion . Chloride ions play a vital role in maintaining proper electrolyte and fluid balance, pH levels, and nerve function in the body.

Mode of Action

This compound operates by forming strong hydrogen bonds with chloride ions . This ionophore can specifically capture chloride ions and then pass them across lipid plasma membranes . This process elevates the intracellular chloride level .

Biochemical Pathways

The elevation of intracellular chloride levels can activate various biochemical pathways. One such pathway involves the activation of reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis and eliminating damaged or unnecessary cells.

Result of Action

The result of this compound’s action is the modulation of intracellular chloride levels. This modulation can lead to the activation of ROS-mediated apoptosis , which can result in cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in cancer cells is a common therapeutic strategy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the ionophore’s selectivity for chloride ions . Furthermore, the pH and temperature of the environment could also influence the ionophore’s stability and efficacy .

properties

IUPAC Name

1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGZJHGSLBVTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585028
Record name N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187404-67-7
Record name N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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